Bromal hydrate

Übersicht

Beschreibung

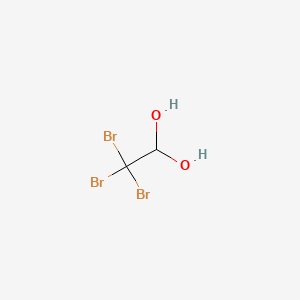

Bromal hydrate is an organobromine compound with the chemical formula C₂H₃Br₃O₂ . It is the bromine analogue of chloral hydrate and is known for its hypnotic and analgesic properties. This compound forms when bromal reacts with water and decomposes back to bromal and water upon distillation . It has a white crystalline appearance and a characteristic bromal-like smell and taste .

Wirkmechanismus

Target of Action

Bromal hydrate, also known as 2,2,2-Tribromoethane-1,1-diol, is an organobromine compound . It primarily targets the central nervous system (CNS), where it exhibits hypnotic and analgesic properties .

Mode of Action

This compound acts as a depressant on the CNS, inducing sleep and reducing pain. Interestingly, at lower doses, it can act as a stimulant . It has a stronger direct effect on heart muscles compared to its chlorine analogue, chloral hydrate .

Biochemical Pathways

Its analgesic effects have been attributed to its proposed metabolism to bromoform .

Pharmacokinetics

It is known that when administered, neither tribromoethanol nor tribromoacetic acid can be demonstrated in the plasma . This suggests that this compound may undergo rapid metabolism or binding in the body.

Result of Action

The primary result of this compound’s action is its hypnotic and analgesic effects. It induces sleep and reduces pain, making it potentially useful in certain medical contexts . It was also tried as a medication for epilepsy but was found ineffective .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and other solvents like ethanol, diethyl ether, chloroform, and glycerin can affect its distribution and elimination in the body.

Biochemische Analyse

Biochemical Properties

Bromal hydrate is more physiologically active than its chlorine analogue, chloral hydrate . Its direct effect on the heart muscles is stronger than that of chloral hydrate . Its analgesic effects were attributed to the proposed metabolism to bromoform

Cellular Effects

It is known to have hypnotic and analgesic properties, suggesting it may interact with cellular processes related to pain perception and sleep regulation .

Molecular Mechanism

It is known to have a direct effect on heart muscles, suggesting it may interact with cardiac muscle proteins or signaling pathways . Its analgesic effects were attributed to the proposed metabolism to bromoform , suggesting it may interact with enzymes involved in this metabolic pathway.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromal hydrate is synthesized by reacting bromal with water. The reaction is straightforward and involves the hydration of bromal:

CBr3CHO+H2O→CBr3CH(OH)2

Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure complete hydration of bromal. The reaction is typically carried out in a controlled environment to prevent decomposition and ensure high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Reduction: It can be reduced to form simpler brominated compounds.

Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Bromal hydrate has been studied for various scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.

Biology: this compound has been investigated for its effects on biological systems, particularly its hypnotic and analgesic properties.

Medicine: Historically, it was explored as a medication for epilepsy, although it was found to be ineffective.

Industry: It is used in the production of other chemicals and as a laboratory reagent.

Vergleich Mit ähnlichen Verbindungen

Chloral hydrate: The chlorine analogue of bromal hydrate, with similar hypnotic and analgesic properties but less physiological activity.

Trichloroacetaldehyde: Another related compound with similar chemical properties.

Uniqueness: this compound is unique due to its higher physiological activity compared to chloral hydrate. Its stronger direct effect on heart muscles and its metabolism to bromoform make it distinct in its pharmacological profile .

Biologische Aktivität

Bromal hydrate, chemically known as 2,2,2-tribromoethane-1,1-diol, is an organobromine compound that has garnered attention for its biological activity, particularly in the context of its effects on human health and environmental safety. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, genotoxicity, and implications in disinfection processes.

Target of Action

this compound primarily acts as a central nervous system (CNS) depressant. It induces sedation and analgesia, making it potentially useful in medical contexts where pain relief and sleep induction are desired. Interestingly, at lower doses, it may exhibit stimulant properties.

Mode of Action

The compound's analgesic effects are believed to be linked to its metabolism into bromoform. This metabolic pathway suggests that this compound may interact with various biochemical pathways related to pain perception and sleep regulation.

Pharmacokinetics

Upon administration, this compound does not lead to detectable levels of tribromoethanol or tribromoacetic acid in plasma, indicating a unique metabolic profile that warrants further investigation.

This compound exhibits more significant physiological activity compared to its chlorine analogue, chloral hydrate. Its hypnotic and analgesic properties suggest interactions with cellular processes involving pain modulation and sleep regulation. Notably, it has been observed to influence cardiac muscle function, indicating potential cardiovascular implications.

Genotoxicity Studies

Recent studies have revealed concerning genotoxic effects associated with this compound. Research utilizing the Ames test demonstrated that this compound exhibits mutagenic activity in the Salmonella strain TA100. Additionally, it induced significant DNA damage in Chinese hamster ovary (CHO) cells during comet assays. The presence of a metabolic activation mixture (S9 mix) reduced the genotoxic potential of this compound but did not eliminate it entirely .

Summary of Genotoxicity Findings

| Test Method | Result | Notes |

|---|---|---|

| Ames Test (Salmonella) | Mutagenic activity observed | Significant at specific concentrations |

| Comet Assay | Induced DNA lesions in CHO cells | Cytotoxicity noted at low concentrations |

| Micronucleus Test | No chromosomal damage observed | Indicates potential for primary DNA damage |

Environmental Implications

This compound is also relevant in discussions surrounding disinfection by-products (DBPs) formed during water treatment processes. Its presence in chlorinated and brominated water systems has raised concerns due to its higher toxicity compared to chlorinated DBPs. Studies have indicated that this compound contributes to adverse health outcomes linked to waterborne diseases and may increase the risk of bladder and colorectal cancers due to its genotoxic properties .

Case Studies

-

Swimming Pool Water Quality Study

A study conducted on swimming pools revealed elevated levels of this compound among other DBPs. The research highlighted that brominated DBPs were more prevalent than their chlorinated counterparts, raising concerns about their mutagenicity and potential health risks for swimmers . -

Genotoxicity Assessment in Water Samples

A comprehensive evaluation of water samples from recreational facilities indicated that this compound's presence correlated with increased mutagenicity in Ames tests. These findings underscore the need for stringent monitoring of DBP levels in treated waters .

Eigenschaften

IUPAC Name |

2,2,2-tribromoethane-1,1-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHVMXFNIZTTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198751 | |

| Record name | Bromal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-42-6 | |

| Record name | 2,2,2-Tribromo-1,1-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromal hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tribromoethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMAL HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQU83Q7216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.